molecular formula C11H10O4 B2967970 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid CAS No. 103989-70-4

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No.: B2967970
CAS No.: 103989-70-4
M. Wt: 206.197
InChI Key: ZOKUYPATXXBCSI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid is a dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a carboxyl group at position 5, two methyl groups at position 2, and a ketone (oxo) group at position 3. This structural configuration confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the oxo group) and increased lipophilicity (from the dimethyl substituents) .

Properties

IUPAC Name

2,2-dimethyl-3-oxo-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-11(2)9(12)7-5-6(10(13)14)3-4-8(7)15-11/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKUYPATXXBCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(O1)C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or other essential processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight Key Bioactivity/Properties Source/Application References
This compound 2,2-dimethyl; 3-oxo; 5-carboxylic acid 222.20* Potential antiviral (hypothesized) COVID-19 drug discovery studies
2,3-Dihydrobenzofuran-5-carboxylic acid (Fragment 5) None at positions 2/3; 5-carboxylic acid 178.19 Fragment-based drug discovery (ΔTm = 3.0°C) Protein-binding studies
(-)-Tubaic acid 2-isopentenyl; 4-hydroxy; 5-carboxylic acid 236.23 Suppresses osteoclast differentiation Derived from rotenone thermal transformation
3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid amides 3-benzyl/methyl; 5-carboxylic acid amides Variable (~350–400) Cannabinoid receptor 2 (CB2) agonism Synthetic agonists for pain management
trans-2-Hydroxyisoxypropyl-3-hydroxy-7-isopentene derivative (AL36) 2-hydroxyisoxypropyl; 3-hydroxy; 7-isopentene 322.35 Anti-COVID-19 candidate Atractylodes lancea phytochemistry
Fomannoxin acid 2-isopropenyl; 5-carboxylic acid 204.23 Plant defense metabolite Gentiana algida
Anodendroic acid 2-(1-hydroxy-1-methylethyl); 5-carboxylic acid 210.19 Plant-derived metabolite Anodendron affine

*Calculated based on molecular formula (C₁₁H₁₀O₄).

Key Observations:

Bulky groups at position 3 (e.g., benzyl in CB2 agonists) improve receptor affinity but may reduce solubility .

Biological Activity Correlations :

  • Anti-inflammatory/Cytotoxic Effects : Prenylated derivatives (e.g., AL36 in ) with isopentenyl/isopentene groups exhibit cytotoxicity (HCT-116/MKN-45 cells) and anti-inflammatory activity via NF-κB pathway inhibition .
  • Receptor Specificity : Amide derivatives (e.g., piperidine/cyclohexyl amides in ) show selectivity for CB2 over CB1 receptors, suggesting substituent-driven target specificity .

Synthetic and Natural Sources: Natural derivatives (e.g., (-)-tubaic acid, fomannoxin acid) often feature hydroxyl or prenyl groups, while synthetic analogs prioritize halogenation or amidation for drug optimization .

Biological Activity

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid (CAS No. 103989-70-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H10O4
  • Molecular Weight : 206.19 g/mol
  • Melting Point : 183-185 °C
  • Boiling Point : 386.6 ± 42.0 °C at 760 mmHg .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antiviral Properties

The compound has also shown antiviral activity in preliminary studies. It inhibits viral replication by interfering with the viral life cycle at multiple stages, potentially by modulating host cell signaling pathways involved in immune responses.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins. The following table summarizes findings from various studies:

Study ReferenceCancer Cell LineConcentration (μM)Effect Observed
HT-2910Induction of apoptosis
C2C12200Decreased cytotoxicity
RAW 264.7200Reduced oxidative stress

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are critical for disease progression:

  • Enzyme Inhibition : The compound can inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism.
  • Oxidative Stress Modulation : It reduces intracellular reactive oxygen species (iROS) levels, which can protect cells from oxidative damage and inflammation .
  • Signal Pathway Regulation : Activation of the Nrf2 pathway has been observed, leading to increased expression of antioxidant proteins and cytoprotective effects .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Treatment : A study conducted on HT-29 colorectal cancer cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Antioxidant Activity : In a model using LPS-stimulated RAW 264.7 macrophages, the compound reduced inflammatory markers and oxidative stress indicators significantly .

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